molecular formula C10H9NO2 B143399 Oxazol-2-yl-phenylmethanol CAS No. 130552-00-0

Oxazol-2-yl-phenylmethanol

Cat. No. B143399
CAS RN: 130552-00-0
M. Wt: 175.18 g/mol
InChI Key: WINHVVCCDHHBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazol-2-yl-phenylmethanol is a useful research chemical . It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 .


Synthesis Analysis

The synthesis of oxazole-containing molecules like Oxazol-2-yl-phenylmethanol often utilizes the van Leusen oxazole synthesis . This strategy is based on tosylmethylisocyanides (TosMICs) and is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of Oxazol-2-yl-phenylmethanol is C10H9NO2 . The compound is also known by its chemical formula, C14H11NO2, and has a molecular weight of 225.24 g/mol.


Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen. Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Physical And Chemical Properties Analysis

Oxazol-2-yl-phenylmethanol has a molecular weight of 175.18 g/mol . It has a XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The melting point of Oxazol-2-yl-phenylmethanol is 88-92 °C .

Scientific Research Applications

Biological Activities of Oxazole Derivatives

While specific information on Oxazol-2-yl-phenylmethanol is limited, oxazole derivatives have been found to exhibit a wide spectrum of biological activities . These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Therefore, Oxazol-2-yl-phenylmethanol could potentially exhibit similar activities.

Future Directions

Oxazole and its derivatives have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

1,3-oxazol-2-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHVVCCDHHBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445650
Record name Oxazol-2-yl-phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazol-2-yl-phenylmethanol

CAS RN

130552-00-0
Record name Oxazol-2-yl-phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazol-2-yl-phenylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.